Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
The closest compound I found is "Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate" . It’s a heterocyclic compound containing a Michael acceptor .
Synthesis Analysis
This compound can participate in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .Chemical Reactions Analysis
The compound can interact with nucleophiles and electrophiles in the parallel atom as the α-adduct . This property allows it to participate in various chemical reactions, especially in multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) .Scientific Research Applications
Antibacterial Evaluation
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and its derivatives have shown potential in antibacterial applications. For instance, certain derivatives have exhibited protective effects against E. coli and other gram-negative bacterial infections in mice models, suggesting a pro-drug type of mechanism due to the lack of in vitro activity (Santilli, Scotese, & Yurchenco, 1975). Similarly, derivatives formed by reacting this compound with selenium dioxide and amines showed in vitro antibacterial activity (Nishigaki, Mizushima, & Senga, 1977).
Synthesis and Chemical Transformations
This compound serves as a precursor or intermediate in the synthesis of various heterocyclic systems. For instance, it has been converted into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines (Plisson & Chenault, 2001). Another study outlines its preparation involving specific reduction, deprotonation, and methylation steps (Kiely, 1991).
Gastric Antisecretory Properties
Certain derivatives of this compound have been found to possess potent gastric antisecretory properties, as demonstrated in the pyloric-ligated rat model. These compounds showed more potency than cimetidine in inhibiting food-stimulated acid secretion in dogs (Santilli, Scotese, Bauer, & Bell, 1987).
Enaminone Synthesis
This compound has also been utilized in the synthesis of enaminones, which are important in the development of various pharmaceuticals (Brbot-Šaranović, Pavlović, Vrdoljak, & Cindrić, 2001).
Microbiological Metabolism
In microbiological studies, species like Penicillium adametzi have been shown to convert derivatives of this compound, indicating a metabolic pathway similar to that in humans (Hamilton, Rosi, Peruzzotti, & Nielson, 1969).
Future Directions
The development of this compound as a heterocyclic enol containing a Michael acceptor is a promising strategy for the preparation of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This could open up new avenues for drug research and development.
properties
IUPAC Name |
ethyl 4-hydroxy-1-methyl-2-oxo-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(17)8-9(15)7-5-4-6-13-10(7)14(2)11(8)16/h4-6,15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKSOVGCSSPZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715964 | |
Record name | Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
CAS RN |
77276-17-6 | |
Record name | Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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